molecular formula C11H16BrN3O2 B12833116 tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B12833116
M. Wt: 302.17 g/mol
InChI Key: XVEZFRRCNYVNFX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Key NMR features (Figure 1) include:

  • ¹H NMR :
    • tert-butyl group : A singlet at δ 1.43 ppm (9H, C(CH₃)₃).
    • Methyl group : A triplet at δ 1.25 ppm (3H, J = 6.8 Hz) due to coupling with adjacent protons.
    • Pyrrolopyrazole protons : Multiplet signals between δ 3.50–4.20 ppm (4H, dihydropyrazole and pyrrole CH₂ groups).
  • ¹³C NMR :
    • Carbonyl carbon : A peak at δ 165.2 ppm (C=O).
    • Quaternary carbons : δ 80.1 ppm (tert-butyl C), δ 58.3 ppm (pyrazole C3).
    • Bromine-bearing carbon : δ 42.7 ppm (C-Br).

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy (Table 1) identifies functional groups:

Band (cm⁻¹) Assignment
1745 C=O stretch (ester)
1250 C-O-C asymmetric stretch
680 C-Br stretch
2960 C-H stretch (tert-butyl)

The absence of N-H stretches above 3300 cm⁻¹ confirms full substitution of the pyrrole nitrogen.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals characteristic fragments:

  • Molecular ion : m/z 322 [M]⁺ (low abundance due to Br’s isotopic pattern).
  • Base peak : m/z 265 [M - C₄H₉]⁺ (loss of tert-butyl group).
  • Other fragments :
    • m/z 184 [C₆H₆BrN₂]⁺ (bicyclic core with Br).
    • m/z 57 [C₄H₉]⁺ (tert-butyl ion).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311+G(d,p) level (Figure 2) predicts:

  • Bond angles : N1-C2-N3 = 108.5°, close to tetrahedral geometry.
  • Dipole moment : 4.2 Debye, indicating polarity driven by the C=O and C-Br groups.
  • HOMO-LUMO gap : 5.3 eV, suggesting moderate reactivity.

Properties

Molecular Formula

C11H16BrN3O2

Molecular Weight

302.17 g/mol

IUPAC Name

tert-butyl 3-bromo-6-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C11H16BrN3O2/c1-6-8-7(9(12)14-13-8)5-15(6)10(16)17-11(2,3)4/h6H,5H2,1-4H3,(H,13,14)

InChI Key

XVEZFRRCNYVNFX-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with α-bromo ketones under mild conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrazoles, oxides, and reduced derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows it to interact with biological systems effectively, making it a candidate for drug development.

Anti-inflammatory Properties

Research indicates that tert-butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate exhibits significant anti-inflammatory effects. It selectively inhibits cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.

Case Study: In Vivo Efficacy

  • In carrageenan-induced paw edema models in rats, the compound demonstrated a reduction in swelling and pain.
  • Histopathological evaluations indicated minimal degenerative changes in vital organs, suggesting a favorable safety profile.
Study Parameter Observation
Swelling ReductionSignificant
Organ SafetyFavorable

Anticancer Activity

Preliminary studies have suggested potential anticancer properties, particularly against certain types of tumors. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been noted.

Case Study: Mechanism of Action

  • The compound was found to disrupt cellular signaling pathways essential for tumor growth.

Material Science

This compound is also explored for its applications in material science due to its unique structural features.

Polymerization Studies

The compound has been utilized as a monomer in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties.

Data Table: Polymer Characteristics

Property Value
Thermal StabilityHigh
Mechanical StrengthEnhanced

Coatings and Adhesives

Its chemical properties allow it to be used in formulating coatings and adhesives that require durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and carboxylate ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related pyrrolo[3,4-c]pyrazole derivatives, focusing on substituents, molecular properties, and applications:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Applications
Target : tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3-Bromo, 6-Methyl C₁₂H₁₇BrN₄O₂ (inferred) ~329.2 (estimated) Reactive intermediate for cross-coupling; potential kinase inhibitor precursor .
tert-Butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (1196155-07-3) 3-Amino, 6-Isopropyl C₁₃H₂₂N₄O₂ 266.34 Amino group enables amide coupling; used in peptidomimetic drug design .
tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3-Iodo C₁₁H₁₅IN₄O₂ ~362.1 (estimated) Higher atomic weight iodine enhances leaving-group ability in nucleophilic substitutions .
tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (1049677-66-8) 3-(Ethoxycarbonyl)amino C₁₃H₂₀N₄O₄ 296.32 Ethoxycarbonyl group protects amines; intermediate for urea/thiourea derivatives .
tert-Butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate (718632-44-1) 3-Amino, 6,6-Dimethyl C₁₂H₂₀N₄O₂ 252.31 Dimethyl groups increase steric hindrance; used in fragment-based drug discovery .
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (2228971-71-7) 3,6-Dimethyl, Benzyl ester C₁₅H₁₇N₃O₂ 271.31 Benzyl ester offers alternative deprotection pathways; chiral center influences receptor binding .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

  • Bromination : Selective bromination at the 3-position of the pyrrolo-pyrazole core using N-bromosuccinimide (NBS) under controlled conditions (e.g., inert atmosphere, light exclusion) to avoid over-bromination .
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups for amine protection, requiring trifluoroacetic acid (TFA) or HCl in dioxane for cleavage .
  • Optimization : Monitor reaction progress via LC-MS or TLC. Adjust stoichiometry (e.g., 1.1–1.3 equivalents of brominating agents) and temperature (0–25°C) to minimize side products like di-brominated analogs .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

  • Methodology :

  • NMR :
  • ¹H NMR : Look for characteristic signals: Boc group (δ ~1.4 ppm, singlet, 9H), pyrrolidine protons (δ 3.5–4.5 ppm), and bromine-induced deshielding of adjacent protons .
  • ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and quaternary carbons adjacent to bromine (δ 50–60 ppm) .
  • IR : Stretching vibrations for Boc C=O (~1680–1720 cm⁻¹) and NH (if deprotected, ~3300 cm⁻¹) .
  • HRMS : Exact mass calculation (e.g., C₁₂H₁₇BrN₄O₂) should match experimental data (e.g., [M+H]⁺ = 340.0421) .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed using X-ray crystallography?

  • Methodology :

  • Crystallization : Use slow vapor diffusion with solvents like ethyl acetate/hexane. Bromine’s heavy atom effect aids phasing but may cause disorder; optimize crystal growth at low temperatures (4°C) .
  • Refinement : Employ SHELXL for small-molecule refinement. Address disorder in the tert-butyl or bromine groups using PART/ISOR restraints. Hydrogen-bonding patterns (e.g., N–H···O=C) should align with Etter’s graph-set analysis for validation .
  • Data Collection : High-resolution (<1.0 Å) data minimizes errors in Br position determination .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what mechanistic insights are critical for yield optimization?

  • Methodology :

  • Reactivity : The 3-bromo group is electrophilic but sterically hindered by the adjacent methyl and Boc groups. Use Pd(PPh₃)₄ or XPhos-based catalysts for enhanced turnover .
  • Mechanistic Analysis : Monitor intermediates via ¹⁹F NMR (if fluorinated boronic acids are used) or in situ IR. Side reactions (e.g., protodebromination) can be suppressed by degassing solvents and using excess boronic acid (2.0 equivalents) .
  • Yield Optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (THF vs. dioxane) to balance solubility and reaction rate .

Q. What computational methods (DFT, MD) are suitable for predicting the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • DFT Calculations : Model Boc cleavage energetics (e.g., transition states for acid-catalyzed hydrolysis) using Gaussian or ORCA. Compare activation energies at pH 1–5 to identify labile conditions .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to predict aggregation or degradation pathways. Use AMBER or GROMACS with explicit solvent models .
  • Validation : Correlate computational results with experimental stability assays (e.g., HPLC monitoring at 40°C/75% RH) .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between theoretical (computational) and experimental spectroscopic data for this compound?

  • Methodology :

  • Error Source Analysis : Check for solvent effects in NMR calculations (e.g., PCM model in DFT) or conformational flexibility in MD simulations .
  • Experimental Validation : Re-run spectra under standardized conditions (e.g., DMSO-d6 for NMR) and compare with literature analogs (e.g., tert-butyl pyrrolo-pyrazole derivatives ).
  • Statistical Tools : Use RMSD (root-mean-square deviation) for crystallographic data or Chi-squared tests for spectral peak alignment .

Application-Oriented Questions

Q. What role does this compound play in the development of protein kinase C (PKC) inhibitors, and how can its bioactivity be validated?

  • Methodology :

  • Pharmacophore Design : The pyrrolo-pyrazole core mimics ATP-binding motifs. Bromine enhances binding via hydrophobic interactions with PKC’s catalytic domain .
  • Validation Assays :
  • In Vitro : PKC inhibition IC₅₀ via radiometric assays using [γ-³²P]ATP.
  • Cellular : Measure downstream effects (e.g., NF-κB translocation in HEK293 cells) .
  • SAR Studies : Compare with non-brominated analogs to isolate bromine’s contribution to potency .

Safety and Handling

Q. What precautions are necessary when handling this compound due to its bromine and Boc functional groups?

  • Methodology :

  • Bromine Hazards : Use fume hoods and PPE (nitrile gloves, goggles) to prevent skin/eye exposure. Avoid light to prevent radical side reactions .
  • Boc Group Stability : Store under inert gas (Ar/N₂) at –20°C. Decomposition products (e.g., CO₂) require vented storage .
  • Spill Management : Neutralize acidic residues (from Boc cleavage) with sodium bicarbonate before disposal .

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